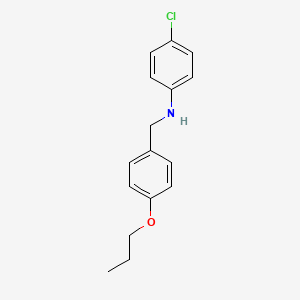

4-Chloro-N-(4-propoxybenzyl)aniline

Description

Significance of Aniline (B41778) Derivatives as Core Structures in Chemical Synthesis and Research

Aniline, a primary aromatic amine, and its derivatives are fundamental building blocks in the world of organic chemistry. wikipedia.org These compounds, characterized by an amino group attached to a benzene (B151609) ring, serve as versatile precursors and intermediates in a vast array of chemical syntheses. wisdomlib.org The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution at the aromatic ring and nucleophilic reactions at the nitrogen atom, allows for extensive molecular diversification. wikipedia.org

Substituted anilines are integral to the production of numerous industrial and commercial products, including dyes, pigments, polymers, and agrochemicals. wikipedia.orgontosight.ai In the pharmaceutical sector, the aniline scaffold is a common feature in many drug molecules, contributing to treatments for a wide range of conditions. ontosight.ai The ability to modify aniline with various functional groups allows chemists to fine-tune the electronic, steric, and pharmacokinetic properties of molecules, making aniline derivatives a subject of continuous research and application. wisdomlib.orgacs.org

Contextualizing 4-Chloro-N-(4-propoxybenzyl)aniline within Contemporary Organic Chemistry

This compound belongs to the class of N-substituted anilines. This category of compounds, where the nitrogen atom of aniline is bonded to an alkyl or aryl group, is of significant interest. N-substitution is a key strategy for creating more complex molecular architectures and for modulating the biological activity of aniline-based compounds. rsc.org The title compound features two distinct substitutions: a chlorine atom on the aniline ring and a propoxybenzyl group on the nitrogen atom.

The 4-chloroaniline (B138754) moiety is a common starting material in chemical synthesis, often used in the production of pesticides and pharmaceuticals. nih.gov The N-(4-propoxybenzyl) group introduces a flexible, ether-linked side chain, a feature often explored in medicinal chemistry to enhance binding to biological targets or to improve solubility. Given its structure, this compound can be considered a potential intermediate or target molecule in fields requiring finely-tuned hydrophobic and electronic properties, such as drug discovery and materials science.

Research Aims and Scope for the Investigation of this compound

Despite its well-defined structure, this compound is not extensively documented in publicly accessible scientific literature. Therefore, the primary research aim of this article is to consolidate the known information and to propose likely chemical characteristics based on established principles of organic chemistry. The scope of this investigation includes:

Detailing the known physicochemical properties of the compound.

Proposing viable and established synthetic pathways for its preparation.

Presenting this information in a structured format, including data tables, to serve as a foundational reference for any future research on this specific molecule.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-[(4-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-2-11-19-16-9-3-13(4-10-16)12-18-15-7-5-14(17)6-8-15/h3-10,18H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARQAURFBHMPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Chloro N 4 Propoxybenzyl Aniline

Deconstruction Pathways for 4-Chloro-N-(4-propoxybenzyl)aniline (Retrosynthetic Analysis)

Retrosynthetic analysis of this compound reveals that the central C-N bond is the most logical point for disconnection. This bond is typically formed through a reductive amination reaction. This deconstruction leads to two primary building blocks: 4-chloroaniline (B138754) and 4-propoxybenzaldehyde (B1265824). The synthesis of the final product, therefore, depends on the successful and efficient synthesis of these two key intermediates.

Synthesis of the 4-Chloroaniline Building Block

4-Chloroaniline is a crucial intermediate in the production of various chemicals, including the target molecule. wikipedia.org It can be synthesized through several methods, with the most common being the reduction of 4-nitrochlorobenzene.

Catalytic Reduction of 4-Nitrochlorobenzene

The industrial preparation of 4-chloroaniline often involves the catalytic reduction of 4-nitrochlorobenzene. wikipedia.org This process typically utilizes a catalyst, such as Raney nickel, and a hydrogen source to reduce the nitro group to an amine. chemicalbook.comgoogle.com The reaction is generally carried out in a solvent like ethanol (B145695) under controlled temperature and pressure. chemicalbook.comgoogle.com The use of metal additives can further enhance the catalytic activity and selectivity of the reaction. google.com

Another approach involves the use of iron metal in the reduction of 4-nitrochlorobenzene to yield 4-chloroaniline. wikipedia.org This method is effective due to the electron-withdrawing nature of the nitro group, which makes the benzene (B151609) ring susceptible to nucleophilic aromatic substitution. wikipedia.org

A greener chemistry approach for the reduction of nitroarenes utilizes sodium borohydride (B1222165) in a water and ethanol solvent system. chemicalbook.com This method offers a more environmentally friendly alternative for the synthesis of chloroaniline derivatives. chemicalbook.com

Hydrolysis of 4-Chloroacetanilides

An alternative route to 4-chloroaniline involves the hydrolysis of 4-chloroacetanilide. nih.govguidechem.combiosynth.comsigmaaldrich.com This reaction can be catalyzed by either acids or bases. acs.org Under basic conditions, the hydrolysis typically proceeds through an intermolecular SN2 reaction, leading to the formation of the corresponding aniline (B41778) derivative. acs.org Acid-catalyzed hydrolysis can also be employed to cleave the amide bond. acs.org

Alternative Synthetic Routes to Chloroaniline Derivatives

Other synthetic strategies for chloroaniline derivatives exist. For instance, the Ullmann reaction can be used to form C-N bonds between aryl halides and amines in the presence of a copper catalyst. Additionally, palladium-catalyzed cross-coupling reactions provide another avenue for the synthesis of substituted anilines. More complex, multi-step syntheses, such as those starting from 9-fluorenone, can also yield chloroaniline derivatives, though these are generally less direct. google.com The Gomberg-Bachmann reaction offers a method for the synthesis of 4'-chloro-2-aminobiphenyl from p-chloroaniline and aniline. google.com

Synthesis of the 4-Propoxybenzyl Precursor

The second key building block, 4-propoxybenzaldehyde, is synthesized from 4-hydroxybenzaldehyde (B117250) through alkylation. sigmaaldrich.comnih.govnist.gov

Alkylation Approaches for 4-Hydroxybenzaldehyde Derivatives

The synthesis of 4-propoxybenzaldehyde is commonly achieved by reacting 4-hydroxybenzaldehyde with a propyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate and a suitable solvent like N,N-dimethylformamide. chemicalbook.com This Williamson ether synthesis is a well-established and efficient method for preparing aryl ethers. The reaction proceeds via the deprotonation of the hydroxyl group on the benzaldehyde (B42025) by the base, followed by a nucleophilic attack of the resulting phenoxide on the alkyl halide.

The final step in the synthesis of this compound involves the condensation of 4-chloroaniline with 4-propoxybenzaldehyde to form a Schiff base (an imine), which is then reduced to the final secondary amine product. ijcrcps.comresearchgate.net This reductive amination is a common and effective method for forming C-N single bonds.

Preparation of 4-Propoxybenzyl Halides or Analogues

The synthesis of this compound relies on the availability of a suitable benzylating agent, most commonly a 4-propoxybenzyl halide. The preparation of these precursors is a critical preliminary step.

A common and direct method for synthesizing 4-propoxybenzyl analogues like 4-propoxybenzaldehyde involves the Williamson ether synthesis. This reaction is carried out by treating 4-hydroxybenzaldehyde with a propyl halide, such as propyl bromide, in the presence of a base. ontosight.ai This method can be adapted to produce 4-propoxybenzyl alcohol by starting with 4-hydroxybenzyl alcohol. The resulting 4-propoxybenzyl alcohol can then be converted to the corresponding halide.

Alternatively, 4-propoxybenzyl chloride can be prepared from 4-propoxybenzoic acid. The carboxylic acid is first reduced to the corresponding alcohol, which is then chlorinated using a suitable agent like thionyl chloride.

A general procedure for the synthesis of substituted benzyl (B1604629) halides involves the radical halogenation of the corresponding toluene (B28343) derivative. In the case of 4-propoxytoluene, reaction with a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would yield the 4-propoxybenzyl bromide.

A patented method describes the preparation of benzyl halides by reacting a substituted toluene with a hydrohalic acid and an oxidizing agent, such as hydrogen peroxide, under LED light irradiation. wikipedia.org This method offers an alternative route to 4-propoxybenzyl halides.

Formation of the Secondary Amine Linkage in this compound

The central step in the synthesis of this compound is the formation of the secondary amine bond between the 4-chloroaniline and the 4-propoxybenzyl moieties. Several established methods are available for this transformation.

Reductive Amination of 4-Chloroaniline with 4-Propoxybenzaldehyde

Reductive amination is a widely employed and efficient method for the synthesis of secondary amines. organic-chemistry.org This two-step, one-pot process involves the initial reaction of 4-chloroaniline with 4-propoxybenzaldehyde to form an intermediate imine (Schiff base). The imine is then reduced in situ to the desired secondary amine, this compound.

The reaction is typically carried out in a suitable solvent, and various reducing agents can be employed. Sodium borohydride (NaBH4) is a common and effective reducing agent for this transformation. researchgate.net The reaction conditions, including temperature and the choice of catalyst or activator, can significantly influence the yield and reaction time. For instance, using a Brønsted acidic ionic liquid like [Et3NH][HSO4] as a catalyst can facilitate the reaction. researchgate.net

| Aldehyde | Amine | Reducing Agent | Catalyst/Activator | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Aniline | Sodium Borohydride | [Et3NH][HSO4] | Ionic Liquid | Room Temp | High | researchgate.net |

| Aldehydes | Anilines | Sodium Borohydride | Boric Acid | Solvent-free | Room Temp | Good | organic-chemistry.org |

| Benzaldehyde | Aniline | Pd/C, Triethylsilane | - | Water (micellar) | Mild | High | organic-chemistry.org |

This table presents generalized conditions for reductive amination based on similar reactions.

N-Alkylation of 4-Chloroaniline with 4-Propoxybenzyl Halides

Direct N-alkylation of 4-chloroaniline with a 4-propoxybenzyl halide (e.g., chloride or bromide) is another viable synthetic route. researchgate.net This reaction involves the nucleophilic substitution of the halide by the amino group of 4-chloroaniline.

The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or triethylamine. The choice of solvent and reaction temperature is crucial for the success of the alkylation. Solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used. The use of a catalyst, such as a palladium complex, can also facilitate this C-N bond formation, particularly in challenging cases. dpublication.com

| Aniline | Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Reference |

| Aniline | Benzyl Alcohol | - | Pd-nanoparticles | - | - | dpublication.com |

| Substituted Anilines | Aryl Halides | K3PO4 | CuI | DMSO | 110 | chemicalbook.com |

This table provides examples of N-alkylation conditions for related compounds.

Other Coupling Reactions for C-N Bond Formation

Modern organometallic chemistry offers powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such reactions that can be applied to the synthesis of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org In this context, 4-chlorobenzyl halide could be coupled with 4-propoxyaniline, or 4-chloroaniline could be coupled with a 4-propoxybenzylamine derivative. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. A variety of palladium precursors and ligands have been developed, allowing for the coupling of a wide range of substrates under relatively mild conditions. organic-chemistry.org

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. organic-chemistry.org This method typically requires higher reaction temperatures compared to the Buchwald-Hartwig amination. The reaction would involve the coupling of 4-chloroaniline with 4-propoxybenzylamine in the presence of a copper catalyst and a base.

Process Optimization and Scale-Up Considerations for this compound Synthesis

For the large-scale production of this compound, optimization of the synthetic process is crucial to ensure efficiency, cost-effectiveness, and safety.

Reaction Condition Screening (Solvent, Temperature, Catalyst)

A systematic screening of reaction conditions is essential to identify the optimal parameters for the synthesis.

Solvent: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For reductive amination, solvents like methanol, ethanol, or tetrahydrofuran (B95107) (THF) are commonly used. organic-chemistry.org In N-alkylation reactions, polar aprotic solvents such as DMF or acetonitrile are often preferred. The environmental impact and cost of the solvent are also important considerations for scale-up.

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. For instance, in reductive amination, a study on the reaction of benzaldehyde and aniline showed that the yield could be optimized by adjusting the temperature. researchgate.net

Catalyst: The selection of an appropriate catalyst and its loading are key to an efficient process. In reductive amination, various catalysts and activators, such as acids or Lewis acids, can be used to promote imine formation. organic-chemistry.org For N-alkylation and cross-coupling reactions, the choice of the metal catalyst (e.g., palladium or copper) and the ligand is critical for achieving high yields and selectivity. wikipedia.orgdpublication.com The development of novel and more active catalysts is an ongoing area of research. dpublication.com

| Parameter | Reductive Amination | N-Alkylation | Buchwald-Hartwig Amination |

| Solvent | Methanol, Ethanol, THF, Ionic Liquids | DMF, Acetonitrile | Toluene, Dioxane |

| Temperature | Room Temperature to Reflux | Room Temperature to Elevated | Elevated |

| Catalyst | Acidic catalysts, Pd/C | Phase-transfer catalysts, Palladium complexes | Palladium complexes with phosphine ligands |

This table summarizes typical conditions that can be screened for process optimization.

Yield Enhancement and Side Product Mitigation

Optimizing the yield and minimizing the formation of unwanted by-products are critical for the efficient and scalable synthesis of this compound. Several factors, from catalyst choice to purification methods, play a significant role.

Yield Enhancement

Catalyst and Reagent Stoichiometry: In related syntheses, the choice of catalyst and the ratio of reactants have proven to be crucial. For instance, in the synthesis of acylated anilines, switching a Lewis acid catalyst from aluminum trichloride (B1173362) (AlCl₃) to gallium trichloride (GaCl₃) increased the product yield from 45% to approximately 75%. google.com Further optimization by adjusting the reactant stoichiometry—using 2 moles of the aniline per mole of the nitrile reactant—pushed the yield to between 88% and 93%. google.com This highlights the importance of systematic screening of catalysts and reactant ratios.

Reaction Conditions: Advanced techniques such as microwave irradiation have been shown to dramatically improve reaction efficiency. In the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines and anilines, microwave-mediated reactions were faster and produced higher yields compared to conventional heating methods, particularly when dealing with less reactive, electron-poor amines. nih.gov Applying similar energy sources to the synthesis of this compound could lead to significant yield improvements.

Table 2: Effect of Reaction Parameters on Yield in Analogous Syntheses

| Reaction | Parameter Changed | Initial Yield | Optimized Yield | Reference |

| Acylation of 4-chloroaniline | Lewis Acid Catalyst (AlCl₃ vs. GaCl₃) | ~45% | ~75% | google.com |

| Acylation of 4-chloroaniline | Reactant Ratio (Aniline:Nitrile) | ~75% | 88-93% | google.com |

| N-Arylation of 4-chloroquinazolines | Reaction Method (Conventional vs. Microwave) | Low to Moderate | Good to High (up to 96%) | nih.gov |

Side Product Mitigation

The primary side products in this synthesis are typically unreacted starting materials (4-chloroaniline and 4-propoxybenzaldehyde) and by-products from the reduction step. The formation of these impurities can be minimized through careful control of the reaction and effective purification.

Control of Reaction Environment: To prevent the formation of undesired products, the reaction should be carried out under controlled conditions. For example, conducting the reaction under an inert atmosphere, such as nitrogen, can prevent oxidative side reactions. google.com The temperature must also be carefully managed; exothermic reactions may require cooling to prevent the formation of degradation products. google.com

Purification Techniques: After the reaction is complete, a multi-step purification process is often necessary.

Work-up: The reaction mixture is typically quenched, often with water, and the product is extracted into an organic solvent. rasayanjournal.co.in Washing the organic layer with dilute acidic or basic solutions can remove unreacted amine or acidic impurities.

Crystallization/Recrystallization: This is a highly effective method for purifying solid products. Cooling the reaction filtrate or dissolving the crude product in a hot solvent and allowing it to cool can yield highly pure crystals of the target compound. google.comgoogle.com In the synthesis of a related compound, filtering the catalyst under nitrogen and allowing the product to crystallize from the cold xylene filtrate was crucial for obtaining a pure, pale-colored product, whereas other methods resulted in dark, impure material. google.com

Chromatography: If crystallization does not provide sufficient purity, column chromatography is a standard method for separating the target compound from residual starting materials and side products. chemicalbook.com

By carefully selecting the synthetic strategy and optimizing reaction conditions and purification protocols, this compound can be prepared with high yield and purity.

Physico Chemical Characterization and Structural Elucidation of 4 Chloro N 4 Propoxybenzyl Aniline

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental for the unambiguous confirmation of the molecular structure of 4-Chloro-N-(4-propoxybenzyl)aniline. By analyzing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra, along with various 2D techniques, allows for the complete assignment of all proton and carbon signals and confirms the connectivity between different parts of the molecule.

¹H and ¹³C NMR Spectral Data

The expected chemical shifts for this compound can be reliably predicted based on the known data for its methoxy analog. The primary difference will be the appearance of signals corresponding to the n-propoxy group in place of the methoxy signal.

The propoxy group (-O-CH₂-CH₂-CH₃) is expected to show three distinct proton signals: a triplet for the terminal methyl protons, a multiplet (sextet) for the central methylene (B1212753) protons, and a triplet for the methylene protons attached to the oxygen atom. The corresponding carbon signals will also be characteristic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Propoxy -CH₃ | ~1.05 (t, J ≈ 7.4 Hz) | ~10.5 |

| Propoxy -CH₂- | ~1.80 (sextet, J ≈ 7.4 Hz) | ~22.5 |

| Propoxy -OCH₂- | ~3.95 (t, J ≈ 6.6 Hz) | ~69.5 |

| Benzyl (B1604629) -CH₂- | ~4.25 (s) | ~47-48 |

| NH | ~4.10 (s, broad) | N/A |

| Aromatic CH (Aniline) | ~6.55-6.65 (d) and ~7.05-7.15 (d) | ~114, ~129 |

| Aromatic CH (Benzyl) | ~6.85-6.95 (d) and ~7.20-7.30 (d) | ~115, ~129 |

| Aromatic C-Cl | N/A | ~122 |

| Aromatic C-N | N/A | ~146 |

| Aromatic C-O | N/A | ~159 |

Note: Predicted values are based on standard chemical shift increments and data from analogous compounds. s=singlet, d=doublet, t=triplet.

2D NMR Techniques for Structural Confirmation

To unambiguously confirm the assignments, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton couplings within the propoxy group, showing a clear correlation between the signals at ~1.05 ppm, ~1.80 ppm, and ~3.95 ppm. It would also confirm the coupling between adjacent protons on the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the propoxy and benzyl groups to their respective carbon signals listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range connectivity. Key correlations would include:

A 3-bond correlation from the benzylic protons (~4.25 ppm) to the ipso-carbon of the 4-chlorophenyl ring (~146 ppm), confirming the N-benzyl linkage.

A 3-bond correlation from the -OCH₂- protons of the propoxy group (~3.95 ppm) to the ipso-carbon of the benzyl ring (~130 ppm), confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity of protons. A key NOESY correlation would be observed between the NH proton (~4.10 ppm) and the benzylic CH₂ protons (~4.25 ppm), further confirming their spatial relationship.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, minimizing initial fragmentation.

The calculated molecular formula for this compound is C₁₆H₁₈ClNO.

Calculated Monoisotopic Mass: 275.1077 u

Under ESI-MS conditions, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 276.1155.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. The most probable fragmentation pathway for N-benzylanilines is the cleavage of the C-N bond between the aniline (B41778) nitrogen and the benzylic carbon.

Table 2: Predicted Major Fragment Ions in ESI-MS/MS

| m/z (Predicted) | Formula | Proposed Structure/Origin |

|---|---|---|

| 276.1155 | [C₁₆H₁₉ClNO]⁺ | Protonated molecular ion [M+H]⁺ |

| 149.0966 | [C₁₀H₁₃O]⁺ | 4-Propoxybenzyl cation (formed by benzylic C-N cleavage) |

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Bond |

|---|---|---|

| ~3400 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H |

| 2960-2850 | C-H Stretch (sp³) | Alkyl C-H (Propoxy, Benzyl) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1245 | C-O-C Stretch (Aryl-Alkyl Ether) | Ether |

| ~1300 | C-N Stretch | Aromatic Amine |

| ~1100-1000 | C-Cl Stretch | Aryl Halide |

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of a synthesized compound and for identifying and quantifying any impurities.

HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method would be most suitable for this compound.

Column: A C18 (octadecylsilyl) stationary phase is typically used for separating moderately polar to nonpolar compounds.

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (or methanol) and water would be effective. The gradient would typically start with a higher proportion of water and increase the proportion of the organic solvent over time to elute the compound.

Detection: UV detection would be highly sensitive due to the presence of two aromatic rings. The maximum absorbance (λ_max) is expected to be in the range of 240-260 nm.

Purity Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Due to its higher lipophilicity, this compound would have a longer retention time than its methoxy analog under identical conditions.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While anilines can sometimes exhibit poor peak shape due to their polarity, N-substituted anilines are generally amenable to GC analysis. merckmillipore.com

Column: A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or SE-54), would be appropriate.

Injection: A split/splitless injector would be used to introduce the sample, which would be dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.

Temperature Program: An oven temperature program would be employed, starting at a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound as a sharp peak.

Detector: A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis. For impurity identification, a Mass Spectrometer (MS) detector (GC-MS) would be invaluable, providing fragmentation patterns to help identify unknown peaks.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

This section would provide a detailed analysis of the three-dimensional atomic arrangement of this compound in its crystalline state. Single crystal X-ray diffraction is a powerful technique that allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for confirming the compound's connectivity, determining its absolute stereochemistry (the spatial arrangement of its atoms), and understanding its preferred conformation (the three-dimensional shape it adopts).

A data table in this section would typically present key crystallographic parameters, such as:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Volume (V): The volume of the unit cell.

Z: The number of molecules per unit cell.

Calculated Density (ρ_calc): The density of the crystal as calculated from the crystallographic data.

The text would further elaborate on the molecular conformation, including the planarity of the aromatic rings and the orientation of the propoxybenzyl group relative to the chloroaniline moiety. Any significant intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal packing would also be discussed.

Elemental Composition Analysis (CHN)

This section would present the results of the elemental analysis for this compound. Elemental analysis, often referred to as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample.

The data is typically presented in a table comparing the experimentally determined percentages with the theoretically calculated values based on the compound's molecular formula (C₁₆H₁₈ClNO). A close agreement between the experimental and calculated values serves to confirm the empirical formula of the synthesized compound and is a key indicator of its purity.

An example of how this data would be presented is shown below:

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | [Calculated Value] | [Measured Value] |

| Hydrogen (H) | [Calculated Value] | [Measured Value] |

| Nitrogen (N) | [Calculated Value] | [Measured Value] |

The accompanying text would state that the experimental values are in close agreement with the theoretical values, thus confirming the elemental composition of this compound.

At present, it is not possible to provide the specific, data-rich article requested due to the absence of published research on the single crystal X-ray diffraction and elemental analysis of this compound.

Chemical Reactivity and Derivatization Studies of 4 Chloro N 4 Propoxybenzyl Aniline

Transformations at the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine is a focal point for a variety of chemical reactions, including acylation, sulfonylation, and oxidation.

The secondary amine of 4-Chloro-N-(4-propoxybenzyl)aniline can readily undergo N-acylation and N-sulfonylation reactions. These reactions are crucial for the introduction of various functional groups, which can significantly alter the molecule's properties.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. A common example of N-acylation is the introduction of a tert-butyloxycarbonyl (Boc) group, which serves as a protective group for the amine. sigmaaldrich.com This protection strategy is vital in multi-step syntheses to prevent unwanted side reactions at the nitrogen atom. libretexts.org

N-Sulfonylation , the reaction with a sulfonyl chloride in the presence of a base, yields sulfonamides. semanticscholar.org For instance, reaction with p-toluenesulfonyl chloride would yield the corresponding N-(4-chlorophenyl)-N-(4-propoxybenzyl)-4-methylbenzenesulfonamide. The electronic nature of the substituents on the aniline (B41778) ring can influence the reaction rate, with electron-withdrawing groups generally slowing down the reaction. semanticscholar.org

Table 1: Representative N-Acylation and N-Sulfonylation Reactions

| Reaction | Reagent | Product |

|---|---|---|

| N-Acylation (Boc Protection) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | tert-butyl (4-chlorophenyl)(4-propoxybenzyl)carbamate |

| N-Sulfonylation | p-Toluenesulfonyl chloride | N-(4-chlorophenyl)-N-(4-propoxybenzyl)-4-methylbenzenesulfonamide |

The secondary amine functionality is susceptible to oxidation. Electrochemical studies on 4-chloroaniline (B138754), a related structure, have shown that one-electron oxidation can lead to the formation of unstable radical cations. rsc.orgnih.gov In the case of this compound, similar oxidative processes could lead to the formation of complex products, potentially involving coupling reactions or the formation of imine derivatives. The presence of the electron-donating propoxybenzyl group might influence the oxidation potential and the stability of the resulting intermediates.

Electrophilic Aromatic Substitution on the Benzyl (B1604629) and Chlorophenyl Moieties

Both the 4-propoxybenzyl and the 4-chlorophenyl rings can undergo electrophilic aromatic substitution, although their reactivity differs significantly due to the nature of their substituents.

The 4-propoxybenzyl ring is highly activated towards electrophilic attack due to the electron-donating nature of the propoxy group and the secondary amine (via resonance). Substitutions are expected to occur at the ortho positions relative to the propoxy group. Conversely, the 4-chlorophenyl ring is deactivated by the electron-withdrawing chloro group and the nitrogen atom (via induction), although the nitrogen's lone pair can direct ortho and para.

Further halogenation of the 4-chlorophenyl ring would be difficult due to its deactivated nature. If forced, the incoming electrophile would likely be directed to the positions ortho to the amino group (and meta to the chloro group). On the other hand, the activated 4-propoxybenzyl ring would readily undergo halogenation, such as bromination or iodination, at the positions ortho to the propoxy group.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions.

Nitration of this compound would likely occur preferentially on the activated 4-propoxybenzyl ring. The nitrating agent (typically a mixture of nitric acid and sulfuric acid) would introduce a nitro group at one of the positions ortho to the propoxy group. Nitration of the 4-chlorophenyl ring is also possible, with the nitro group expected to be directed to the position ortho to the amino group and meta to the chloro group, resulting in a product like 4-chloro-N-(4-propoxybenzyl)-2-nitroaniline.

Sulfonation with fuming sulfuric acid would follow a similar pattern, with the sulfonic acid group being introduced onto the activated 4-propoxybenzyl ring.

Table 2: Predicted Electrophilic Aromatic Substitution Products

| Reaction | Reagent | Major Product on 4-Propoxybenzyl Ring | Major Product on 4-Chlorophenyl Ring |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 4-Chloro-N-(3-bromo-4-propoxybenzyl)aniline | - |

| Nitration | HNO₃/H₂SO₄ | 4-Chloro-N-(3-nitro-4-propoxybenzyl)aniline | 4-Chloro-N-(4-propoxybenzyl)-2-nitroaniline |

| Sulfonation | SO₃/H₂SO₄ | 2-((4-((4-chlorophenyl)amino)methyl)phenoxy)propane-1-sulfonic acid | - |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on the 4-chlorophenyl ring of this compound is generally challenging. scranton.edunih.gov The presence of the deactivating chloro group is not sufficient to activate the ring towards nucleophilic attack under standard conditions. For such reactions to proceed, a strong electron-withdrawing group, typically a nitro group, is usually required in the ortho or para position to the leaving group (the chlorine atom). scranton.edu

However, under specific conditions, such as the use of a strong base or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), the chlorine atom could potentially be replaced by other nucleophiles. These advanced synthetic methods have broadened the scope of nucleophilic aromatic substitution on unactivated aryl chlorides.

Palladium-Catalyzed Cross-Coupling Chemistry at the Chlorinated Phenyl Ring

The chlorine substituent on the phenyl ring of this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of specialized phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, have enabled their efficient use in coupling reactions. nih.govchemrxiv.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound. nih.gov For this compound, this reaction allows for the introduction of various aryl or vinyl groups at the C-4 position of the aniline ring, replacing the chlorine atom. The reaction is typically performed in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, often a Pd(0) species generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a suitable ligand (e.g., phosphines like PPh₃ or more electron-rich, bulky ligands for chloroarenes) is crucial for achieving high yields. chemrxiv.org

Table 1: Representative Suzuki-Miyaura Reaction

| Reactant A | Reactant B | Catalyst System | Base/Solvent | Product |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ (or Pd(OAc)₂/ligand) | K₂CO₃ / Dioxane/H₂O | N-(4-propoxybenzyl)-[1,1'-biphenyl]-4-amine |

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. organic-chemistry.org In the context of this compound, the Heck reaction can be used to append an unsaturated side chain to the aniline ring. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Phosphine-free catalyst systems, such as those using N-heterocyclic carbenes (NHCs) or palladacycles, have been shown to be effective for these transformations. organic-chemistry.org

Table 2: Representative Heck Reaction

| Reactant A | Reactant B | Catalyst System | Base/Solvent | Product |

| This compound | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / DMF | (E)-butyl 3-(4-((4-propoxybenzyl)amino)phenyl)acrylate |

Sonogashira Coupling

The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is unique in its typical requirement for a dual-catalyst system, employing both a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base. organic-chemistry.orgnih.gov Applying this to this compound enables the synthesis of arylalkyne derivatives, which are valuable intermediates for further transformations or as core structures in materials science. Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org

Table 3: Representative Sonogashira Coupling Reaction

| Reactant A | Reactant B | Catalyst System | Base/Solvent | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | N-(4-propoxybenzyl)-4-(phenylethynyl)aniline |

Reactivity of the Propoxy Group

The propoxy group, an ether linkage, is generally stable under many reaction conditions, but it can be chemically transformed, primarily through ether cleavage.

Ether Cleavage

The cleavage of ethers is a characteristic reaction that typically requires strong acidic conditions. masterorganicchemistry.com The reaction of this compound with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), leads to the scission of the C-O bond of the propyl ether. libretexts.org The mechanism proceeds via protonation of the ether oxygen, forming a good leaving group. youtube.com Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms. libretexts.org

Given the structure of the propoxy group (a primary alkyl ether), the nucleophilic attack will occur via an Sₙ2 mechanism at the less sterically hindered propyl carbon. libretexts.org This regioselectivity results in the formation of the corresponding phenol (B47542), N-(4-hydroxybenzyl)-4-chloroaniline, and a propyl halide. The alternative pathway, involving attack at the benzylic carbon, is less likely under these conditions.

Table 4: Acid-Catalyzed Cleavage of the Propoxy Group

| Reactant | Reagent | Conditions | Products |

| This compound | HBr (concentrated aqueous solution) | Heat | N-(4-hydroxybenzyl)-4-chloroaniline and 1-Bromopropane |

| This compound | HI (concentrated aqueous solution) | Heat | N-(4-hydroxybenzyl)-4-chloroaniline and 1-Iodopropane |

Chain Elongation

While not a direct reaction, chain elongation of the propoxy group can be achieved through a two-step synthetic sequence.

Ether Cleavage: The first step is the cleavage of the propoxy ether as described above to yield the key intermediate, N-(4-hydroxybenzyl)-4-chloroaniline.

Williamson Ether Synthesis: The resulting phenol can then be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide. This nucleophilic phenoxide can be reacted with a longer-chain alkyl halide (e.g., 1-bromobutane, 1-iodopentane) to form a new ether with an elongated alkyl chain. This classic Sₙ2 reaction is a versatile method for synthesizing unsymmetrical ethers.

This sequence allows for the modification of the alkyl chain length, providing access to a homologous series of N-(4-alkoxybenzyl)-4-chloroaniline derivatives.

Cyclization and Heterocycle Formation incorporating this compound

The scaffold of this compound can be utilized as a precursor for the synthesis of complex, multi-ring heterocyclic systems. Such structures are of significant interest in medicinal chemistry and materials science. beilstein-journals.org The formation of these heterocycles often requires intramolecular cyclization reactions, which can be strategically designed and controlled, frequently with the aid of transition metal catalysts. mit.edu

A plausible strategy for forming a new heterocyclic ring involves an intramolecular palladium-catalyzed reaction. This typically requires the prior introduction of a suitable reactive partner onto one of the aromatic rings. For instance, a vinyl group could be installed ortho to the secondary amine on the benzyl portion of the molecule via ortho-lithiation and reaction with a vinylating agent.

Following this functionalization, an intramolecular Heck reaction could be envisioned. In this process, the palladium catalyst would first oxidatively add into the C-Cl bond of the aniline ring. The resulting organopalladium intermediate could then undergo an intramolecular migratory insertion with the newly introduced vinyl group. Subsequent steps would lead to the formation of a new six-membered ring, yielding a dibenzo-fused heterocyclic system. The specific ligand used in the palladium catalyst system can be crucial for controlling the regioselectivity and efficiency of such cyclizations. mit.edu

Table 5: Hypothetical Intramolecular Cyclization Sequence

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |

| 1 | Ortho-vinylation | This compound | 1. n-BuLi, TMEDA2. Vinylating Agent | 4-Chloro-N-(2-vinyl-4-propoxybenzyl)aniline |

| 2 | Intramolecular Heck Cyclization | 4-Chloro-N-(2-vinyl-4-propoxybenzyl)aniline | Pd(OAc)₂, Ligand, Base (e.g., NaOt-Bu) | A fused tricyclic heterocycle (e.g., a dihydroacridine derivative) |

This approach demonstrates how the core structure can be elaborated into more complex, rigid frameworks through sequential functionalization and catalyst-controlled cyclization events.

Computational Chemistry and Molecular Modeling of 4 Chloro N 4 Propoxybenzyl Aniline

Electronic Structure and Reactivity Prediction via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For 4-Chloro-N-(4-propoxybenzyl)aniline, DFT calculations can provide a wealth of information. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous properties can be derived.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. uobabylon.edu.iq

Other global reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η).

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can elucidate charge transfer interactions within the molecule, such as intramolecular hydrogen bonding. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density and predict sites for electrophilic and nucleophilic attack. chemrxiv.org

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Value | Unit | Significance |

| EHOMO | -5.87 | eV | Electron-donating ability |

| ELUMO | -1.23 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.64 | eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.55 | eV | Ability to attract electrons |

| Chemical Hardness (η) | 2.32 | eV | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 2.73 | eV | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound, particularly around the benzylic methylene (B1212753) bridge and the propoxy chain, allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the transition states that separate them.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable states, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities.

These simulations can reveal how the molecule flexes, bends, and rotates at physiological temperatures. MD is particularly useful for understanding how the molecule behaves in a solvent, such as water, and for studying its interaction with larger systems like cell membranes or proteins. When combined with docking studies, MD can assess the stability of a predicted protein-ligand complex over time. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.net These models are built on the principle that the properties of a chemical are a function of its molecular structure.

To build a QSAR/QSPR model for analogues of this compound, a dataset of structurally similar compounds with known activities or properties is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, counts of specific functional groups.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, HOMO/LUMO energies from DFT).

Feature selection is a critical step to identify the most relevant descriptors that influence the property of interest, avoiding overfitting and creating a robust predictive model.

Once relevant descriptors are selected, a mathematical model is created using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the activity or property. Such a model could predict, for example, the binding affinity of novel analogues of this compound to a specific enzyme, guiding the synthesis of more potent compounds. researchgate.net

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. nih.gov This method is crucial when investigating the molecule's potential as a therapeutic agent, as it helps to elucidate its mechanism of action at a molecular level.

The process involves placing the ligand in the binding site of a protein with a known 3D structure and using a scoring function to evaluate the binding affinity of numerous poses. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. asiapharmaceutics.info For a molecule like this compound, docking could reveal how the chloro-substituted aniline (B41778) ring and the propoxybenzyl group contribute to binding within a specific protein pocket. chemrxiv.org The applicability of this technique is contingent on having a defined biological target.

In Silico Screening of Libraries containing this compound Scaffolds

The application of computational methods, specifically in silico screening, has become an indispensable tool in modern drug discovery and development. who.int This approach allows for the rapid and cost-effective evaluation of large chemical libraries to identify potential lead compounds with desired biological activities. The scaffold of this compound, characterized by a central aniline core substituted with a 4-chlorophenyl group and a 4-propoxybenzyl group, represents a versatile starting point for the design of new bioactive molecules. While specific in silico screening studies focusing exclusively on libraries containing the this compound scaffold are not extensively documented in publicly available literature, the principles of such screenings can be effectively illustrated by examining studies on analogous N-benzylideneaniline and chloroaniline derivatives. These studies provide a clear framework for how a virtual screening campaign centered around the this compound scaffold would be conducted to identify novel enzyme inhibitors or receptor modulators.

The process of in silico screening of a chemical library built around the this compound scaffold would typically commence with the generation of a virtual library of derivatives. This involves the systematic modification of the core structure, for instance, by altering the substitution pattern on the phenyl rings or by replacing the propoxy group with other alkoxy or functional groups. The resulting virtual compounds are then subjected to a hierarchical screening process, often beginning with filtering based on physicochemical properties to ensure drug-likeness, followed by more computationally intensive steps like pharmacophore modeling and molecular docking.

Molecular docking simulations are a cornerstone of structure-based virtual screening. In this step, each compound from the virtual library is computationally "docked" into the active site of a specific biological target, such as an enzyme or a receptor. The docking algorithm predicts the preferred binding orientation of the ligand within the target's binding pocket and estimates the binding affinity, typically represented as a docking score. These scores are then used to rank the compounds, with those exhibiting the most favorable predicted binding energies being prioritized for further investigation.

For instance, a study on benzimidazole (B57391) derivatives, which share some structural similarities with the aniline core, employed ligand-based virtual screening of the ZINC15 database followed by molecular docking to identify potential inhibitors of triosephosphate isomerase from Leishmania mexicana. nih.govnih.gov This approach led to the identification of compounds with significant leishmanicidal activity. nih.gov Similarly, a virtual screening of benzalhydantoin derivatives was conducted to identify potential inhibitors of the nsp16 methyltransferase of SARS-CoV-2, demonstrating the utility of these methods in identifying novel antiviral agents. researchgate.net

The following hypothetical data tables illustrate the potential outcomes of a virtual screening campaign involving a library of compounds based on the this compound scaffold against a generic protein kinase target.

Table 1: Physicochemical Properties of Selected Virtual Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Lead Compound | 277.75 | 4.5 | 1 | 2 |

| Analog 1 | 291.78 | 4.9 | 1 | 2 |

| Analog 2 | 263.72 | 4.1 | 1 | 2 |

| Analog 3 | 305.81 | 5.3 | 1 | 2 |

| Analog 4 | 293.34 | 4.6 | 2 | 3 |

Table 2: Docking Scores and Predicted Binding Affinities of Top-Ranked Virtual Hits

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| Analog 1 | -9.8 | 25 | Lys78, Glu95, Leu148 |

| Analog 4 | -9.5 | 45 | Lys78, Asp165, Phe167 |

| Lead Compound | -9.2 | 70 | Lys78, Leu148 |

| Analog 2 | -8.9 | 120 | Glu95, Leu148 |

| Analog 3 | -8.5 | 250 | Lys78, Phe167 |

The results from such a virtual screening would provide a set of "hit" compounds that are predicted to bind effectively to the target of interest. These hits would then be synthesized and subjected to in vitro biological assays to validate their activity. Successful hits can then serve as the basis for further lead optimization, where medicinal chemists systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties. The integration of in silico screening into the drug discovery pipeline significantly accelerates the identification of promising new chemical entities based on scaffolds like this compound.

Advanced Research Perspectives and Potential Contributions of 4 Chloro N 4 Propoxybenzyl Aniline Research

Development of Next-Generation Synthetic Methodologies

The synthesis of N-substituted anilines like 4-Chloro-N-(4-propoxybenzyl)aniline is a focal point in organic chemistry. beilstein-journals.orgacs.org Traditional methods often involve transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. beilstein-journals.org Research into the synthesis of this specific compound can drive the development of more efficient, sustainable, and atom-economical synthetic strategies.

Next-generation methodologies could focus on:

Catalyst- and Additive-Free Syntheses: Exploring reaction pathways that proceed without the need for metal catalysts or additives would align with the principles of green chemistry. beilstein-journals.org

Novel Rearrangement Reactions: Investigating Smiles-type rearrangements or other novel molecular reorganizations could offer new, efficient routes to N-substituted anilines. acs.orgvixra.org

Flow Chemistry and Automation: Implementing continuous flow processes for the synthesis of this compound could enable scalable and highly controlled production, which is crucial for industrial applications. acs.org

| Synthetic Approach | Description | Potential Advantages |

| Catalyst-Free Imine Condensation | A reaction involving the condensation of an appropriate ketone and amine without a catalyst. beilstein-journals.org | Environmentally friendly, reduced cost and contamination. beilstein-journals.orgnih.gov |

| Smiles Rearrangement | An intramolecular nucleophilic aromatic substitution reaction. acs.orgvixra.org | Can provide access to complex aniline (B41778) derivatives from simple starting materials. acs.org |

| Photoredox Catalysis | Utilizes visible light to initiate chemical transformations. acs.org | Mild reaction conditions, high functional group tolerance. acs.org |

Design and Synthesis of Advanced Chemical Probes and Tools

The structural motifs within this compound make it a promising candidate for the development of sophisticated chemical probes. These tools are essential for studying biological processes and elucidating the function of biomolecules.

The design of chemical probes based on this scaffold could involve:

Fluorophore Conjugation: Attaching fluorescent moieties to the molecule would allow for the visualization and tracking of its interactions within biological systems.

Bioorthogonal Ligation Handles: Incorporating functional groups that can undergo specific and rapid reactions in a biological environment would enable the labeling and identification of binding partners.

Photoaffinity Labeling: Introducing a photochemically reactive group would allow for the covalent and irreversible binding of the probe to its target upon light irradiation, facilitating target identification.

Applications in Materials Science through Structural Modifications

N-substituted anilines are precursors to a wide range of functional materials, including conductive polymers and organic light-emitting diodes (OLEDs). mdpi.comrsc.org The specific substituents on this compound offer opportunities for tuning the properties of resulting materials.

Structural modifications for materials science applications could include:

Polymerization: The aniline nitrogen can be a site for polymerization, leading to the formation of novel polyanilines. mdpi.comacs.org The chloro and propoxy groups would influence the electronic and physical properties of the resulting polymer, such as its conductivity and solubility. rsc.org

Liquid Crystal Formation: The rigid aromatic core and flexible propoxy chain are features conducive to the formation of liquid crystalline phases, which have applications in display technologies.

Organic Semiconductor Development: By strategically modifying the structure to enhance charge transport properties, derivatives of this compound could be investigated as organic semiconductors for use in transistors and solar cells.

| Material Type | Potential Application | Key Structural Feature |

| Conductive Polymers | Antistatic coatings, sensors, electrochromic devices | Polymerizable aniline nitrogen mdpi.comrsc.org |

| Liquid Crystals | Displays, optical switches | Rigid aromatic core with flexible side chain |

| Organic Semiconductors | Transistors, solar cells | Tunable electronic properties through substitution |

Elucidation of Fundamental Reaction Mechanisms Involving N-Substituted Anilines

Investigating the reactivity of this compound can provide valuable insights into the fundamental mechanisms of reactions involving N-substituted anilines. The electronic effects of the chloro and propoxybenzyl substituents can be systematically studied to understand their influence on reaction rates and pathways. nih.govresearchgate.net

Key areas of mechanistic investigation include:

N-Alkylation Reactions: Studying the kinetics and mechanism of the N-alkylation of anilines with alcohols can lead to the development of more efficient and selective catalytic systems. nih.govresearchgate.netresearchgate.net Mechanistic studies can involve techniques like NMR spectroscopy to track the reaction progress and identify intermediates. nih.gov

Electrophilic Aromatic Substitution: The electron-donating nature of the amino group and the directing effects of the chloro substituent make this molecule an interesting substrate for studying electrophilic aromatic substitution reactions. libretexts.orgyoutube.com

Oxidative Coupling Reactions: The aniline moiety can undergo oxidative coupling to form dimeric or polymeric structures. Understanding the mechanism of these reactions is crucial for controlling the outcome and properties of the products.

Integration into High-Throughput Screening Libraries for Chemical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science. acs.org The inclusion of diverse and structurally unique compounds in HTS libraries is critical for identifying new lead compounds. This compound and its derivatives represent a valuable addition to such libraries.

The integration into HTS libraries can facilitate:

Drug Discovery: Screening against a wide range of biological targets could identify novel therapeutic agents. The aniline scaffold is a known "structural alert" in medicinal chemistry, but strategic modifications can mitigate potential liabilities while retaining desired activity. acs.orgacs.orgcresset-group.com

Agrochemical Development: Many pesticides and herbicides contain aniline-based structures. wikipedia.org Screening for bioactivity against agricultural pests and weeds could lead to the discovery of new crop protection agents.

Discovery of New Materials: HTS can be used to rapidly screen for materials with desired properties, such as fluorescence, conductivity, or catalytic activity.

By systematically exploring the chemistry of this compound, researchers can unlock new synthetic methods, develop powerful research tools, create novel materials, deepen the understanding of reaction mechanisms, and accelerate the discovery of new chemical entities with valuable applications.

Q & A

Basic Research Questions

Q. What synthetic routes are established for 4-Chloro-N-(4-propoxybenzyl)aniline, and how do reaction conditions impact yield?

- The synthesis typically involves multi-step reactions, such as nucleophilic substitution or Schiff base formation. For analogous compounds (e.g., thiazole or triazole derivatives), optimized conditions include refluxing in methanol or ethanol with stoichiometric control of aldehydes and amines. Microwave-assisted synthesis (e.g., 62% yield in ) or continuous flow reactors improve efficiency . Reaction parameters like temperature (ambient to reflux), solvent polarity, and catalyst choice (e.g., molecular sieves) critically influence yield and purity .

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

- X-ray crystallography (e.g., SHELX programs in ) resolves stereochemistry and confirms bond angles, as demonstrated for structurally similar Schiff bases . NMR (¹H/¹³C) identifies proton environments and substituent effects, while FT-IR validates functional groups like C-Cl and N-H . Mass spectrometry (ESI-TOF) determines molecular weight and fragmentation patterns .

Q. What are the known biological targets or pathways modulated by this compound?

- Analogous chloro-aniline derivatives exhibit antimicrobial activity (e.g., MIC values: 32–128 µg/mL against Pseudomonas aeruginosa and Staphylococcus aureus) and interact with enzymes like cytochrome P450 or kinases . The propoxy group may enhance lipid solubility, affecting membrane permeability or receptor binding .

Q. What storage conditions ensure chemical stability?

- Store at 2–8°C in airtight, light-protected containers. Use desiccants to prevent hydrolysis of the chloro or propoxy groups. For solutions, employ anhydrous DMSO or ethanol to avoid decomposition .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution or oxidation reactions?

- Density Functional Theory (DFT) calculates charge distribution (e.g., natural bond orbital analysis) and frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks. Studies on similar compounds ( ) use Gaussian 09W to model intermediates (e.g., chloronium ions) and thermodynamic stability of products .

Q. What strategies resolve contradictions in biological activity data across studies?

- Comparative structural analysis (e.g., substituent effects in ) identifies critical functional groups. Use dose-response assays with standardized protocols (e.g., CLSI guidelines for MIC) and include controls for cytotoxicity. Meta-analysis of SAR (structure-activity relationship) datasets clarifies activity trends .

Q. How does the propoxy group influence pharmacokinetics compared to methoxy or ethynyl substituents?

- The propoxy chain increases lipophilicity (logP), enhancing blood-brain barrier penetration but potentially reducing aqueous solubility. Comparative studies () show substituents like ethynyl or chloro alter metabolic stability (CYP450 interactions) and plasma protein binding .

Q. Which crystallization techniques produce high-quality single crystals for XRD?

- Slow evaporation in polar solvents (e.g., methanol/acetone mixtures) at controlled humidity yields diffraction-quality crystals. For Schiff bases (), equimolar reactant ratios and seeding with microcrystals improve crystal lattice formation. Use ORTEP-3 for refinement and validation .

Methodological Notes

- While direct studies on this compound are limited, methodologies from structurally related compounds (e.g., chloro-anilines with aryl or heterocyclic substituents) provide robust frameworks for synthesis, analysis, and biological testing.

- Avoid commercial databases (e.g., BenchChem) in favor of peer-reviewed crystallographic (CSD) and biochemical repositories (PubChem) for reproducible data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.